

Technical Guide: Spectroscopic Analysis of (R)-Chroman-4-amine Hydrochloride

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Compound of Interest

Compound Name: (R)-Chroman-4-amine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **(R)-Chroman-4-amine hydrochloride**. Due to the public unavailability of specific experimental data for the (R)-enantiomer, this guide presents predicted data based on the known chemical structure and general spectroscopic principles. The spectral data for the (S)-enantiomer, (S)-Chroman-4-amine hydrochloride (CAS: 1035093-81-2), is expected to be identical under standard achiral conditions.

Compound Information

Compound Name	(R)-Chroman-4-amine hydrochloride
Synonyms	(4R)-3,4-dihydro-2H-chromen-4-amine hydrochloride
Molecular Formula	C ₉ H ₁₂ CINO
Molecular Weight	185.65 g/mol
Structure	O / C ₆ H ₄ CH-NH ₃ ⁺ Cl ⁻ \ / CH ₂ -CH ₂

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and MS data for **(R)-Chroman-4-amine hydrochloride**.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5 - 9.0	br s	3H	-NH ₃ ⁺
~7.2 - 7.4	m	2H	Ar-H
~6.8 - 7.0	m	2H	Ar-H
~4.3 - 4.5	m	1H	O-CH ₂
~4.1 - 4.3	m	1H	O-CH ₂
~4.0 - 4.2	t	1H	CH-NH ₃ ⁺
~2.1 - 2.3	m	2H	CH ₂

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. br s = broad singlet, m = multiplet, t = triplet.

Table 2: Predicted ^{13}C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~154	Ar-C-O
~130	Ar-CH
~128	Ar-CH
~121	Ar-C
~120	Ar-CH
~117	Ar-CH
~64	O-CH ₂
~48	CH-NH ₃ ⁺
~30	CH ₂

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)	Interpretation
150.09	[M+H] ⁺ (protonated free amine)
133.06	[M+H - NH ₃] ⁺
121.06	[M+H - CH ₂ CH ₂ NH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **(R)-Chroman-4-amine hydrochloride** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)

- 5 mm NMR tubes
- 400 MHz NMR Spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(R)-Chroman-4-amine hydrochloride** in 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.

- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the parent ion and its fragments.

Materials:

- **(R)-Chroman-4-amine hydrochloride** sample
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (optional, for enhancing ionization)
- Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with a Liquid Chromatography (LC) system.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **(R)-Chroman-4-amine hydrochloride** in methanol. Dilute this stock solution to a final concentration of 1-10 μ g/mL with a mixture of methanol and water (typically 50:50 v/v). A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.
- Instrumentation:
 - Set up the ESI-MS in positive ion mode.
 - Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, source temperature of 120-150 °C, and desolvation gas flow of 600-800 L/hr.
- Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
- Acquire a full scan mass spectrum over a mass range of m/z 50-500.
- If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 150.09) and applying collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$).
 - Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like **(R)-Chroman-4-amine hydrochloride**.

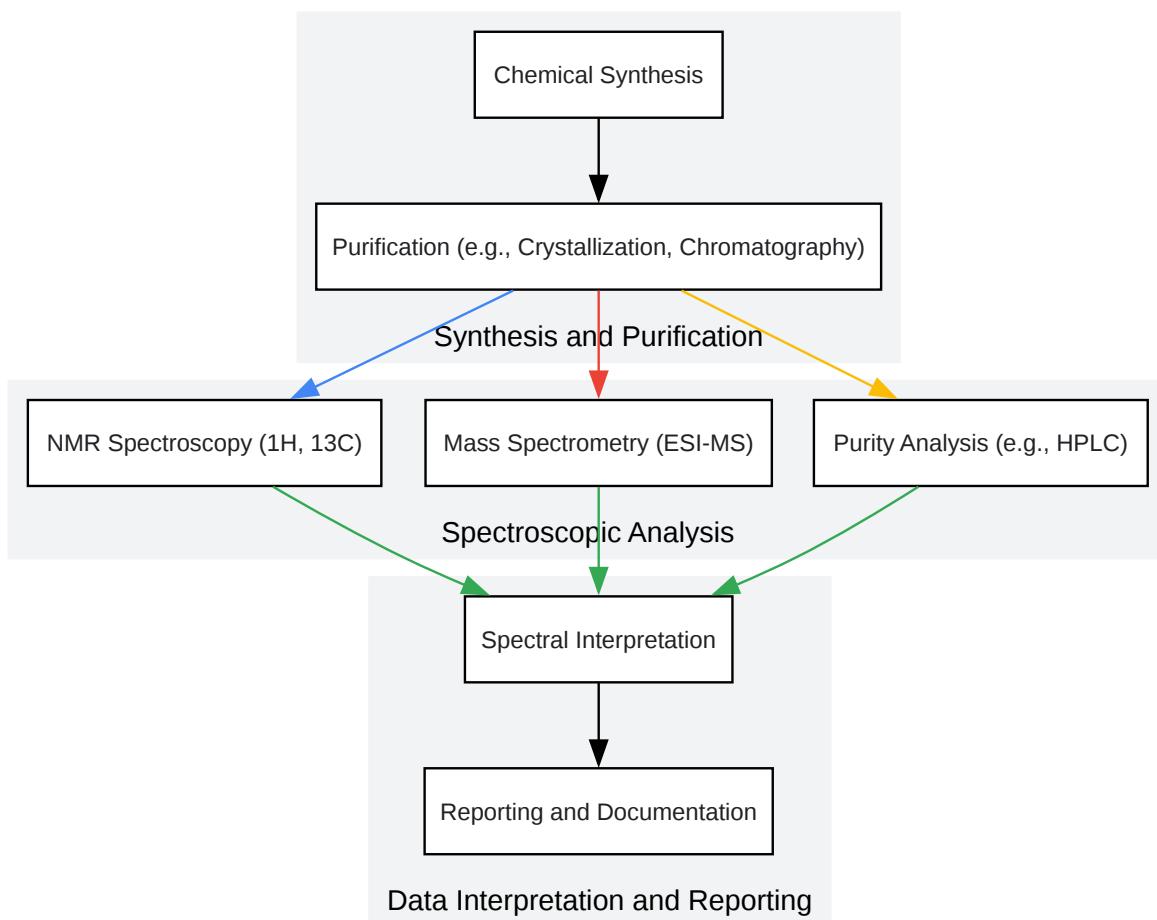


Figure 1: General Workflow for Chemical Compound Characterization

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Figure 1: General Workflow for Chemical Compound Characterization

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